N-(5-bromopyridin-2-yl)-2-cyanoacetamide
Overview
Description
N-(5-bromopyridin-2-yl)-2-cyanoacetamide is a chemical compound with the molecular formula C7H7BrN2O It is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide typically involves the reaction of 2-amino-5-bromopyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-amino-5-bromopyridine
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted at elevated temperatures with a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-cyanoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-cyanoacetamide involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-pyridinyl)acetamide
- 2-acetamidopyridine
- N-(2-pyridinyl)acetamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-cyanoacetamide is unique due to the presence of both a bromine atom and a cyano group attached to the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) |
InChI Key |
KBCQWXXILZSNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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